2-{[5-(4-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-methyl-N-phenylacetamide
Description
This compound is a structurally complex tricyclic derivative featuring a 4-fluorophenyl substituent, a hydroxymethyl group, and a methyl group integrated into a 2-oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]tetradecahexaene core. The sulfanyl-acetamide side chain (N-methyl-N-phenyl) further modulates its physicochemical and biological properties. Its synthesis likely follows pathways analogous to S-alkylated 1,2,4-triazole derivatives, as described in , involving nucleophilic substitution and tautomerization . Key spectral characteristics include the absence of νS-H (~2500–2600 cm⁻¹) in IR, confirming the thione tautomer, and NMR signals consistent with the tricyclic scaffold and substituents .
Properties
IUPAC Name |
2-[[5-(4-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-methyl-N-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN4O3S/c1-16-24-21(18(14-33)13-29-16)12-22-26(35-24)30-25(17-8-10-19(28)11-9-17)31-27(22)36-15-23(34)32(2)20-6-4-3-5-7-20/h3-11,13,33H,12,14-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQWMIISHIHHAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=C(C=C4)F)SCC(=O)N(C)C5=CC=CC=C5)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
Compound A is characterized by a complex tricyclic structure with a sulfur-containing moiety and a fluorophenyl group. Its molecular formula is C₁₉H₁₈F N₄O₂S, and it has a molecular weight of approximately 378.44 g/mol. The presence of the fluorine atom in the phenyl ring is significant as it often enhances the compound's biological activity through increased lipophilicity and altered electronic properties.
Research indicates that Compound A exhibits various biological activities primarily through:
- Antitumor Activity : Studies have shown that similar compounds with triazole and oxadiazole structures exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
- Antimicrobial Properties : Compounds containing sulfur and nitrogen heterocycles are known for their antimicrobial effects. Preliminary studies suggest that Compound A may inhibit bacterial growth by disrupting cell wall synthesis.
- Anti-inflammatory Effects : Some derivatives have been observed to modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokine production.
Pharmacological Effects
The pharmacological profile of Compound A includes:
- Cytotoxicity : Evaluated against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), showing IC50 values in the low micromolar range.
- Antibacterial Activity : Demonstrated effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative strains.
- Analgesic Properties : In animal models, compounds with similar structures have shown potential in reducing pain responses.
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry investigated a series of triazole derivatives similar to Compound A. The derivatives were tested for their cytotoxicity against several cancer cell lines. Results indicated that certain modifications to the side chains significantly enhanced antitumor activity, with some compounds achieving IC50 values below 5 µM against MCF-7 cells.
Case Study 2: Antimicrobial Efficacy
In a study focusing on antimicrobial properties, researchers evaluated the activity of Compound A against various pathogens. The Minimum Inhibitory Concentration (MIC) was determined using broth microdilution methods. Results showed that Compound A had an MIC of 32 µg/mL against Staphylococcus aureus, indicating promising antibacterial potential.
Case Study 3: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory effects of related compounds found that they inhibited the expression of COX-2 and IL-6 in LPS-stimulated macrophages. This suggests that Compound A may also exert similar anti-inflammatory effects through modulation of these pathways.
Table 1: Biological Activities of Compound A
| Activity Type | Assay Type | Result |
|---|---|---|
| Antitumor | MCF-7 Cell Line | IC50 = 4 µM |
| Antibacterial | Staphylococcus aureus | MIC = 32 µg/mL |
| Anti-inflammatory | COX-2 Inhibition | Significant reduction |
Table 2: Structure-Activity Relationship (SAR)
| Modification | Effect on Activity |
|---|---|
| Addition of Fluorine | Increased potency |
| Sulfur Atom Presence | Enhanced antimicrobial action |
| Triazole Ring | Improved cytotoxicity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with two analogs () to highlight structural and property differences.
Structural and Substituent Analysis
Physicochemical Properties
Key Observations:
- Lipophilicity (XLogP3): The target compound’s 4-fluorophenyl group confers moderate lipophilicity (~4.5), comparable to Analog 1 (4.6). Analog 2’s 4-methoxyphenyl reduces LogP (~3.8) due to the electron-donating methoxy group.
- Polarity: The hydroxymethyl group in all compounds enhances hydrophilicity, but Analog 2’s methoxy and 2-methylphenyl groups increase polarity further (higher TPSA).
- Synthetic Pathways: All three compounds likely derive from S-alkylation of 1,2,4-triazole precursors, with halogenated ketones introducing aryl groups (e.g., 2-bromo-4′-fluoroacetophenone) .
Spectral and Reactivity Differences
- IR Spectra: The target compound’s sulfanyl group would show νC=S at ~1247–1255 cm⁻¹, similar to Analog 1 and 2. However, Analog 2’s methoxy group introduces νC-O at ~1250–1270 cm⁻¹, absent in the fluorinated analogs .
- MS/MS Fragmentation: Molecular networking () suggests high cosine scores (>0.8) among analogs due to shared core fragmentation, but substituents like 4-fluorophenyl vs. 2-chlorophenyl yield distinct daughter ions .
Q & A
Q. What synthetic routes are recommended for synthesizing this complex tricyclic compound?
The synthesis involves multi-step pathways, typically starting with functionalized aromatic precursors (e.g., 4-fluorophenyl derivatives) and heterocyclic intermediates. Key steps include:
- Thioether linkage formation : Use of sulfur-containing reagents (e.g., Lawesson’s reagent) under anhydrous conditions.
- Ring closure : Acid- or base-catalyzed cyclization at 80–120°C in aprotic solvents like DMF or THF .
- Amide coupling : Employ carbodiimide-based reagents (e.g., EDC/HOBt) for N-methyl-N-phenylacetamide attachment . Reaction progress is monitored via TLC and HPLC, with final purification by column chromatography .
Q. Which analytical techniques are critical for structural characterization?
- NMR spectroscopy : ¹H/¹³C NMR (400–700 MHz) to resolve complex proton environments in the tricyclic core. Use DEPT-135 and 2D-COSY/HMBC to confirm quaternary carbons and heteroatom connectivity .
- High-resolution mass spectrometry (HRMS) : ESI or MALDI-TOF to validate molecular mass (±5 ppm accuracy) .
- X-ray crystallography : For unambiguous confirmation of regiochemistry in the fused ring system, though crystal growth may require vapor diffusion methods .
Advanced Research Questions
Q. How can reaction yields be optimized for the heterocyclic ring formation?
Yield optimization requires:
- Solvent screening : Test polar aprotic solvents (e.g., DMSO, DMF) to stabilize transition states during cyclization.
- Temperature gradients : Use a slow ramp (1–2°C/min) during exothermic steps to minimize side products.
- Catalyst selection : Lewis acids like ZnCl₂ or Bi(OTf)₃ may accelerate ring closure . Parallel microscale reactions (50–100 mg scale) are advised for rapid parameter screening .
Q. How should researchers resolve contradictions in reported biological activity data across structural analogs?
Discrepancies often arise from substituent effects on the tricyclic core:
- Systematic SAR studies : Synthesize derivatives with controlled variations (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) and test in standardized assays (e.g., kinase inhibition).
- Biophysical validation : Use surface plasmon resonance (SPR) to measure binding kinetics directly, bypassing cell-based assay variability .
- Meta-analysis : Cross-reference PubChem bioassay data (AID 743255) to identify trends in activity cliffs .
Q. What in silico strategies predict target engagement for this compound?
- Molecular docking : Use AutoDock Vina with homology models of suspected targets (e.g., kinase domains). Prioritize pockets near the hydroxymethyl group for hydrogen bonding .
- Molecular dynamics (MD) simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions.
- Pharmacophore mapping : Align with known inhibitors using Schrödinger’s Phase module to identify critical electrostatic interactions .
Q. How can solubility challenges in pharmacological assays be addressed?
- Co-solvent systems : Use DMSO/PEG-400 (≤10% v/v) to maintain solubility without disrupting cell membranes.
- Prodrug derivatization : Temporarily esterify the hydroxymethyl group to enhance permeability, with enzymatic cleavage in vivo .
- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles (150–200 nm) for sustained release in aqueous media .
Q. What experimental strategies validate target engagement in cellular models?
- CRISPR-Cas9 knockout : Generate isogenic cell lines lacking the putative target protein and compare dose-response curves.
- Cellular thermal shift assay (CETSA) : Monitor protein denaturation shifts after compound treatment to confirm binding .
- Competitive pull-down assays : Use biotinylated probes to quantify displacement of the compound from target complexes .
Q. How is regiochemistry confirmed in the tricyclic core?
- 2D-NMR techniques : NOESY correlations between the hydroxymethyl proton (δ 4.1–4.3 ppm) and adjacent aromatic protons confirm spatial proximity.
- Isotopic labeling : Introduce ¹⁵N at key positions (e.g., triazole nitrogens) and analyze via ¹H-¹⁵N HMBC .
- X-ray crystallography : Resolve bond angles and torsion angles in the oxa-aza ring system to distinguish between possible regioisomers .
Q. Methodological Notes
- Data contradiction analysis : Always cross-validate biological results with orthogonal assays (e.g., SPR + CETSA) to exclude false positives .
- Advanced NMR troubleshooting : For overlapping signals, use variable-temperature (VT-NMR) or cryoprobes to enhance resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
